6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine
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Overview
Description
6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine typically involves the construction of the imidazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced imidazole compounds, and various substituted imidazole-pyridine derivatives.
Scientific Research Applications
6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymatic processes. The exact pathways and molecular targets are still under investigation, but it is believed to disrupt cell wall synthesis and protein function in bacteria .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole-pyridine structure and are known for their diverse biological activities.
Substituted Imidazoles: Compounds with various substituents on the imidazole ring exhibit different chemical and biological properties.
Uniqueness
6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of chlorine and methoxy groups on the pyridine ring differentiates it from other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
6-chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-9-6(2-3-8(10)13-9)7-4-11-5-12-7/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRMGWSVANSGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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